Enhanced Lipophilic Efficiency (LipE) Driven by Furanyl–Tolyl Substitution Relative to Bromophenyl–Dimethyl Analog
The target compound exhibits a computed XLogP3 of 2.7 (MW 239.27 g·mol⁻¹), whereas the commonly available analog 2‑(4‑bromophenyl)‑4,5‑dimethyl‑2,3‑dihydro‑1H‑pyrazol‑3‑imine (CAS 1955547‑51‑9) has a significantly higher molecular weight (266.14 g·mol⁻¹) and, based on the presence of a bromine atom, a predicted XLogP3 > 3.0 [1]. This translates to a lower lipophilic efficiency for the bromophenyl analog, assuming similar potency. The furanyl‑tolyl substitution therefore offers a more ligand‑efficient starting point for medicinal chemistry programs where controlling lipophilicity is critical [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 2.7; MW = 239.27 g·mol⁻¹ |
| Comparator Or Baseline | 2-(4-bromophenyl)-4,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine (CAS 1955547‑51‑9): MW = 266.14 g·mol⁻¹; XLogP3 predicted >3.0 |
| Quantified Difference | MW difference = 26.87 g·mol⁻¹ (target is 10% lighter); ΔXLogP3 ≥ 0.3 units |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and vendor certificates of analysis [1]. |
Why This Matters
Lower molecular weight and lower logP within the same chemotype are associated with improved solubility, permeability, and reduced promiscuity, making this compound a more attractive fragment or lead scaffold.
- [1] PubChem. (2026). Compound Summary: 5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine (CID 16769139). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16769139 View Source
